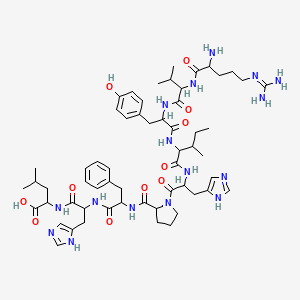![molecular formula C41H78O6 B15128992 Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is a complex organic compound characterized by its ester functional groups It is known for its unique chemical structure, which includes two hexadecanoic acid moieties and a 1-oxohexyl group attached to a 1,3-propanediyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds. The intermediate product is then reacted with 1-oxohexyl chloride to introduce the 1-oxohexyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or other strong acids are often employed to accelerate the esterification process. Purification steps, including distillation and recrystallization, are essential to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid and 1-oxohexanoic acid.
Reduction: Hexadecanol and 1-hexanol.
Substitution: Depending on the nucleophile, products can include esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester involves its interaction with biological membranes and enzymes. The ester groups can undergo hydrolysis, releasing hexadecanoic acid and 1-oxohexyl alcohol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(octadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Di(dodecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Di(tetradecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
Uniqueness
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is unique due to its specific chain length and the presence of the 1-oxohexyl group. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C41H78O6 |
|---|---|
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-33-39(42)45-36-38(47-41(44)35-30-9-6-3)37-46-40(43)34-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
Clé InChI |
SUAPYPRAYALOTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)


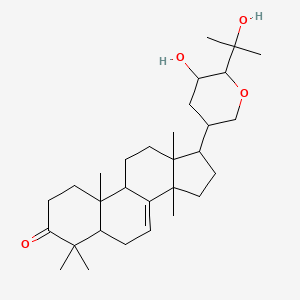
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)

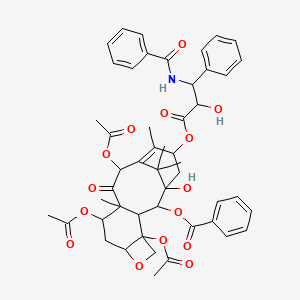
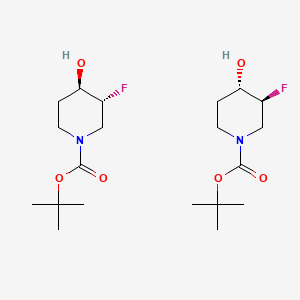

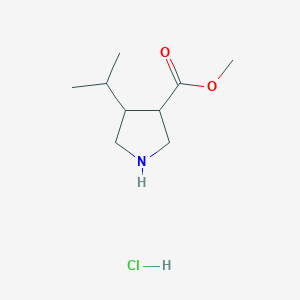
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)

![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
